![molecular formula C22H23N7O3S B2610859 3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 1005307-30-1](/img/structure/B2610859.png)
3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Overview
Description
Triazolo[4,5-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They are part of a larger group of compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements.
Synthesis Analysis
The synthesis of triazolo[4,5-d]pyrimidines can involve several steps. For instance, new pyrrolo[3,4-c]isoxazole derivatives were synthesized from the key intermediates 4-cyanopyrrolidin-3-ones in two steps. Pyrrolo[2,3-d][1,2,3]triazoles and triazolo[4,5-c]pyridazine were obtained from 2-arylhydrazono-4-cyano-1-(4′-methoxyphenyl)-3-oxopyrrolidines by refluxing with phenylhydrazine in either ethanol or glacial acetic acid .Molecular Structure Analysis
The molecular structure of these compounds can be analyzed using various techniques such as 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds can be complex, involving multiple reactive centers .Scientific Research Applications
Synthesis and Fluorescent Properties
- A study demonstrated the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines through a microwave-assisted process, which were used as intermediates for preparing functional fluorophores. These compounds showed significant fluorescence properties, suggesting their potential as fluorescent probes for detecting biologically or environmentally relevant species (Juan C Castillo, Alexis Tigreros, J. Portilla, 2018).
Antimetabolite Properties
- Pyrazolo[1,5-a]pyrimidines, which are purine analogues, have been recognized for their antimetabolite properties in purine biochemical reactions. This has led to their exploration in pharmaceutical research due to their antitrypanosomal activity, showcasing the compound's relevance in developing treatments for trypanosomiasis (Nadia A. Abdelriheem, Yasser H. Zaki, A. Abdelhamid, 2017).
Synthesis of Novel Compounds
- Research on methyl 3′-heteroarylamino-2′-(2,5-dichlorothiophene-3-carbonyl)acrylates revealed selective cyclization modes leading to the synthesis of model (thienyl)pyrazolo- and triazolo[1,5-α]pyrimidines. This study highlights the compound's role in synthesizing novel heterocyclic compounds with potential chemical and biological applications (Nuha I. Sweidan, M. El-Abadelah, M. Z. Nazer, W. Voelter, 2020).
Antitumor Activity
- Another study focused on the synthesis of pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole, and pyridine derivatives containing a 1,2,3-triazole moiety. The newly synthesized compounds showed promising results in inhibiting the proliferation of MCF-7 human breast cancer cells, indicating the compound's potential in cancer research (K. Atta, Omaima O. M. Farahat, Tareq Al-Shargabi, M. G. Marei, Tamer M. Ibrahim, A. Bekhit, E. El Ashry, 2019).
Antimicrobial and Antioxidant Activities
- The synthesis and evaluation of triazolopyrimidines for their biological activity highlighted their antimicrobial and antioxidant properties. This underscores the compound's versatility in contributing to the development of new antimicrobial agents with potential applications in treating infections and preventing oxidative stress-related diseases (V. P. Gilava, P. Patel, H. Ram, J. H. Chauhan, 2020).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3-methoxyphenyl)-7-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N7O3S/c1-16-6-8-19(9-7-16)33(30,31)28-12-10-27(11-13-28)21-20-22(24-15-23-21)29(26-25-20)17-4-3-5-18(14-17)32-2/h3-9,14-15H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBOFFUXWRJDOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC(=CC=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N7O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methoxyphenyl)-7-(4-tosylpiperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine |
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